molecular formula C6H9NO2 B13567592 6-Hydroxy-1-azaspiro[3.3]heptan-2-one CAS No. 2803863-10-5

6-Hydroxy-1-azaspiro[3.3]heptan-2-one

Cat. No.: B13567592
CAS No.: 2803863-10-5
M. Wt: 127.14 g/mol
InChI Key: KWTOOEAOKQXNIN-UHFFFAOYSA-N
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Description

6-Hydroxy-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound that features a unique structural motif. This compound is part of the azaspiro family, which is known for its diverse applications in medicinal chemistry and drug discovery. The spirocyclic structure imparts significant rigidity and three-dimensionality, making it an attractive scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-azaspiro[3.3]heptan-2-one typically involves a multi-step process. One common method is the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the use of photochemical reactions to engage triplet excited states in intermolecular coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-azaspiro[3.3]heptan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the spirocyclic core, such as ketones, alcohols, and substituted amines. These products can be further functionalized to create a wide range of bioactive molecules.

Scientific Research Applications

6-Hydroxy-1-azaspiro[3.3]heptan-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for precise binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-1-azaspiro[3.3]heptan-2-one stands out due to its hydroxyl functional group, which provides additional sites for chemical modification and enhances its versatility in drug design. The presence of the hydroxyl group also influences its physicochemical properties, such as solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

2803863-10-5

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

6-hydroxy-1-azaspiro[3.3]heptan-2-one

InChI

InChI=1S/C6H9NO2/c8-4-1-6(2-4)3-5(9)7-6/h4,8H,1-3H2,(H,7,9)

InChI Key

KWTOOEAOKQXNIN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(=O)N2)O

Origin of Product

United States

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